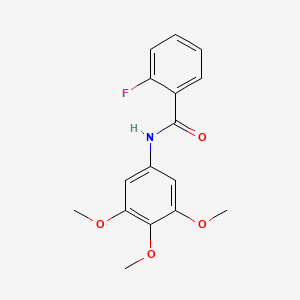

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQBRDAFDJZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256594 | |

| Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838874-01-4 | |

| Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838874-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-(3,4,5-trimethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies, Chemical Derivatization, and Analog Synthesis of 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide

Established and Emerging Synthetic Pathways for 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide

The construction of the this compound scaffold primarily relies on the formation of an amide linkage between a 2-fluorobenzoic acid derivative and 3,4,5-trimethoxyaniline.

Classic Amidation and Coupling Reaction Approaches

The most traditional and widely practiced method for synthesizing benzamides is the reaction of a carboxylic acid derivative with an amine. researchgate.net In the context of this compound, this involves the coupling of 2-fluorobenzoic acid and 3,4,5-trimethoxyaniline.

A common approach involves the activation of the carboxylic acid. This is typically achieved by converting 2-fluorobenzoic acid into a more reactive acyl chloride, 2-fluorobenzoyl chloride. The conversion can be accomplished using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or triphosgene. asianpubs.orgresearchgate.net The resulting 2-fluorobenzoyl chloride is then reacted with 3,4,5-trimethoxyaniline, often in the presence of a base like triethylamine (B128534) or in a suitable solvent, to yield the final amide product. rsc.orgnih.gov This acid chloride route is highly effective and frequently used for its reliability.

Alternatively, direct coupling of the carboxylic acid and amine can be facilitated by a plethora of coupling reagents. These reagents activate the carboxylic acid in situ to promote amidation. Commonly used coupling agents in pharmaceutical synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). evitachem.comnih.gov Other sophisticated reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also employed, particularly for their water-soluble byproducts which simplify purification. luxembourg-bio.com

| Reagent Class | Specific Reagent(s) | Role/Mechanism | Typical Conditions |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride | Anhydrous solvent (e.g., DCM, Toluene), often reflux |

| Carbodiimides | DCC, EDC | Activates carboxylic acid to form O-acylisourea intermediate | DCM, DMF; often with additives like HOBt or DMAP at 0°C to RT |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms active esters that readily react with amines | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

| Uronium Salts | HBTU, HATU | Similar to phosphonium salts, forms activated species | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

Catalytic and Green Chemistry Innovations in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and atom-economical methods for amide bond formation. nih.gov These innovations aim to reduce waste, avoid hazardous reagents, and simplify reaction procedures.

One significant advancement is the use of catalysts for the direct amidation of carboxylic acids and amines, which circumvents the need for stoichiometric activating agents. Boric acid and its derivatives have emerged as effective catalysts for this transformation. youtube.com The reaction typically proceeds by heating the carboxylic acid and amine with a catalytic amount of a boronic acid derivative in a solvent that allows for the azeotropic removal of water, driving the reaction to completion. This method is attractive due to the low toxicity, low cost, and stability of the boron-based catalysts.

Other green approaches focus on minimizing solvent use or employing environmentally benign solvents. rsc.org Solvent-free reactions, sometimes assisted by microwave irradiation, have been shown to accelerate amide synthesis, often leading to high yields in significantly shorter reaction times. researchgate.net Furthermore, the use of biocatalysts and photoenzymatic strategies is an emerging field that promises highly selective and environmentally friendly routes to chiral fluorinated amides, which could be applied to the synthesis of complex analogs. nih.gov

| Method | Key Features | Advantages |

| Boric Acid Catalysis | Direct condensation with a catalyst | Avoids stoichiometric activators, low toxicity |

| Microwave-Assisted Synthesis | Rapid heating, solvent-free or reduced solvent | Drastically reduced reaction times, high yields |

| Fe-mediated Synthesis | Uses iron dust as a reductant in water | Utilizes a cheap, safe metal and a green solvent rsc.org |

| Enzymatic/Photocatalytic | High selectivity, mild conditions | Potential for high enantioselectivity in analog synthesis nih.gov |

Strategies for Optimizing Synthetic Yield and Purity for Research Applications

For research applications, obtaining this compound in high yield and purity is crucial. Optimization strategies typically involve careful control of reaction conditions and effective purification techniques.

When using the acid chloride method, controlling the reaction temperature is important. The initial addition of the amine to the acyl chloride solution is often performed at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction, followed by warming to room temperature or gentle heating to ensure completion. rsc.org The choice of solvent can also influence the outcome; solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are common. nih.gov

Work-up procedures are critical for removing unreacted starting materials and byproducts. A standard procedure involves washing the reaction mixture with a dilute acid (e.g., 1 M HCl) to remove excess amine and a base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid or acidic byproducts. nih.govnyxxb.cn

Final purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/hexanes) can yield highly pure crystalline material. nih.gov For non-crystalline products or to separate closely related impurities, flash column chromatography on silica (B1680970) gel is the method of choice. nyxxb.cn The progress of the reaction and the purity of the final product can be monitored using techniques such as Thin Layer Chromatography (TLC).

Design and Synthesis of Structurally Related Analogs and Probes

The synthesis of analogs of this compound is essential for exploring structure-activity relationships (SAR) and developing chemical probes. nih.govacs.orgresearchgate.net This involves systematic modifications to the core structure.

Rational Design Principles for Structural Modification

Rational drug design principles are employed to guide the synthesis of analogs with potentially improved properties. nih.govnih.govresearchgate.net Modifications can be made to either of the two aromatic rings or the amide linker.

2-Fluorophenyl Ring: The fluorine substituent can be moved to the meta or para positions to investigate the impact of its location on biological activity. Additional substituents (e.g., chloro, methyl, methoxy) can be introduced to probe steric and electronic effects. acs.org

3,4,5-Trimethoxyphenyl Ring: The number and position of the methoxy (B1213986) groups can be altered. For example, analogs with one or two methoxy groups, or with different alkoxy groups (e.g., ethoxy, propoxy), could be synthesized. The methoxy groups could also be replaced with other electron-donating or withdrawing groups to modulate the electronic character of the ring.

Amide Linker: While less common, the amide bond itself can be replaced with a bioisostere, such as a thioamide, to alter properties like hydrogen bonding capability and metabolic stability.

Molecular modeling and docking studies can be used to predict how these structural changes might affect binding to a biological target, thereby prioritizing the synthesis of the most promising analogs. nih.govnih.gov

Stereochemical Considerations and Enantioselective Synthesis

The parent molecule, this compound, is achiral. However, stereochemistry becomes a critical consideration when designing analogs that contain one or more chiral centers. The introduction of chirality can lead to enantiomers with significantly different biological activities.

Stereocenters can be introduced by:

Using Chiral Building Blocks: Synthesizing analogs from chiral amines or chiral carboxylic acids.

Asymmetric Synthesis: Employing chiral catalysts or reagents to create a stereocenter during the reaction sequence.

For instance, enantioselective fluorination reactions, using chiral N-F reagents or chiral phase-transfer catalysts, can be used to synthesize fluorinated analogs with defined stereochemistry. escholarship.orgresearcher.liferesearchgate.net The development of photoenzymatic strategies has also opened new avenues for the asymmetric synthesis of fluorinated amides containing remote stereocenters. nih.gov

The conformational properties of the amide bond (cis/trans isomerism) are also a stereochemical feature, although for secondary benzamides, the trans geometry is generally the most stable. bohrium.com For chiral analogs, techniques like circular dichroism can be powerful tools for determining the absolute configuration. nih.govresearchgate.net

Analytical Methodologies for Research-Scale Characterization and Purity Assessment

The comprehensive characterization and stringent purity assessment of newly synthesized compounds are fundamental tenets of chemical research. For a target molecule such as this compound, a multi-technique analytical approach is employed to unambiguously confirm its chemical structure, identity, and level of purity. This typically involves a combination of spectroscopic and chromatographic methods, each providing unique and complementary information.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the 2-fluorobenzoyl and the 3,4,5-trimethoxyphenyl rings, the amide N-H proton, and the methoxy (-OCH₃) protons. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., singlets, doublets, triplets) would reveal proton-proton and proton-fluorine couplings.

¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbon of the amide, the aromatic carbons (with those bonded to fluorine or oxygen appearing at distinct chemical shifts), and the methoxy carbons. rsc.org

¹⁹F NMR: Fluorine NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. A single signal would be expected for the fluorine atom on the benzoyl ring, and its coupling to adjacent protons can further confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data are illustrative and based on analyses of structurally related compounds.

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Amide N-H | ~10.0 (singlet) | N/A |

| Aromatic C-H (Fluorobenzoyl) | 7.2 - 7.8 (multiplets) | 115 - 135 |

| Aromatic C-H (Trimethoxyphenyl) | ~6.8 (singlet) | ~98 |

| Methoxy C-H | ~3.8 (singlet, 6H), ~3.7 (singlet, 3H) | ~56, ~61 |

| Carbonyl C=O | N/A | ~165 |

| Aromatic C-F | N/A | ~160 (doublet) |

| Aromatic C-O | N/A | ~154, ~135 |

| Aromatic C-N | N/A | ~135 |

| Aromatic C (quaternary) | N/A | ~120 |

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy, thus confirming the molecular formula. mdpi.com For this compound (C₁₆H₁₆FNO₄), HRMS would be used to find a mass that is extremely close to the calculated exact mass. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass (Hypothetical) |

| C₁₆H₁₆FNO₄ | [M+H]⁺ | 306.1136 | 306.1139 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, C-O stretches of the methoxy groups, and C-F stretch. rsc.org

Chromatographic Purity Assessment

Chromatographic methods are employed to separate the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a non-volatile solid compound at the research scale. epa.gov The sample is dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, often using a UV detector set to a wavelength where the aromatic rings absorb strongly. The purity is determined by the percentage of the total peak area that corresponds to the main product peak.

Table 3: Illustrative HPLC Purity Analysis Report

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 minutes |

| Purity (Area %) | >99.5% |

X-ray Crystallography: For compounds that form suitable single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry unambiguously. Studies on structurally similar benzamide (B126) derivatives have utilized this method to detail bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

By combining these analytical methodologies, researchers can confidently confirm the structure and establish the purity of this compound, which is a critical step before its use in further chemical or biological studies.

Molecular Mechanisms and Biological Interactions of 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide in Vitro

Investigation of Specific Molecular Targets and Binding Dynamics

Detailed investigations into the specific molecular targets of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide have not been reported. The identification of specific protein or nucleic acid partners is a critical first step in elucidating the mechanism of action of any novel compound.

There is currently no available data on the enzyme inhibition kinetics for this compound. Studies to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are necessary to understand its potential effects on enzymatic pathways. Fluorinated compounds are known to act as inhibitors for various enzymes, sometimes through the formation of stable covalent adducts with active site residues.

Specific receptor binding profiles and affinity constants (such as Kd or IC50 values) for this compound are not available in the current body of scientific literature. While structurally similar benzamides have been investigated for their affinity to a range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors, such data is specific to the individual compound's structure.

Without identified molecular targets, studies on the protein-ligand interaction dynamics, including the specific amino acid residues involved in binding and the potential for allosteric modulation, have not been conducted for this compound.

Cellular Pathway Modulation and Phenotypic Screening In Vitro

Information regarding the effects of this compound on cellular pathways and its phenotypic consequences in in vitro models is not currently available.

The influence of this compound on key signal transduction cascades has not been elucidated. Research would be required to determine if this compound modulates pathways involved in cell proliferation, apoptosis, inflammation, or other critical cellular processes.

Experimental data on the intracellular localization and cellular permeability of this compound is not available. Such studies are essential for understanding whether the compound can reach intracellular targets and to what extent it accumulates within different cellular compartments.

Biophysical and Spectroscopic Characterization of Interactions

The elucidation of the molecular interactions of this compound with its biological targets is crucial for understanding its mechanism of action. Biophysical and spectroscopic techniques provide detailed insights into the thermodynamic, kinetic, and structural aspects of these interactions. This section explores the application of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing the binding profile of this compound.

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

In a study investigating a series of potential inhibitors for the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), Isothermal Titration Calorimetry was employed to assess the binding of various compounds. nih.gov For this compound, which was designated as compound 2 in this research, the ITC results indicated that its binding was not measurable under the experimental conditions used. nih.gov This outcome suggests several possibilities: the compound may not bind to the target protein at all, the binding affinity could be too weak to detect, or the enthalpy of binding might be close to zero, producing no discernible heat signal. nih.gov

Further ITC studies under different experimental conditions, such as altered buffer composition, pH, or temperature, would be necessary to definitively conclude the nature of the thermodynamic interaction between this compound and its intended target.

Table 1: Hypothetical Isothermal Titration Calorimetry Data No experimental data is available for this compound. The following table is a template illustrating typical data obtained from an ITC experiment.

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | e.g., 1.05 | |

| Dissociation Constant (Kd) | e.g., 5.2 | µM |

| Enthalpy Change (ΔH) | e.g., -12.8 | kcal/mol |

Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. By immobilizing one interacting partner (e.g., the target protein) on a sensor chip and flowing the other (e.g., this compound) over the surface, SPR can determine the association rate constant (kon) and the dissociation rate constant (koff) of the binding event. From these kinetic parameters, the equilibrium dissociation constant (Kd) can also be calculated.

As of the current literature, specific SPR data for the interaction of this compound with its biological targets have not been published. However, an SPR analysis would provide valuable information on how quickly the compound binds to its target and how long it remains bound, offering a dynamic perspective on the interaction that is complementary to the thermodynamic data from ITC.

Table 2: Hypothetical Surface Plasmon Resonance Data No experimental data is available for this compound. The following table is a template illustrating typical data obtained from an SPR experiment.

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kon) | e.g., 2.1 x 104 | M-1s-1 |

| Dissociation Rate (koff) | e.g., 8.5 x 10-3 | s-1 |

Nuclear Magnetic Resonance spectroscopy is a versatile and powerful tool for investigating molecular structure, dynamics, and interactions at an atomic level. Advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping, can be used to identify the specific parts of a small molecule that are involved in the binding interaction and to map the binding site on the protein.

STD NMR experiments can reveal which protons on this compound are in close contact with the target protein, thereby identifying the binding epitope of the ligand. CSP studies, on the other hand, monitor changes in the chemical shifts of the protein's backbone amides upon addition of the compound. These perturbations can identify the amino acid residues that form the binding pocket. Furthermore, NMR can provide insights into any conformational changes that either the ligand or the protein undergo upon binding.

Currently, there are no published advanced NMR studies detailing the conformational and interaction mapping of this compound with its biological partners. Such studies would be invaluable for understanding the structural basis of its activity and for guiding future structure-activity relationship (SAR) studies and drug design efforts.

Structure Activity Relationship Sar and Chemoinformatic Studies of 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide Derivatives

Elucidation of Key Pharmacophoric Elements and Structural Determinants of Activity

The fundamental pharmacophore of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide derivatives can be dissected into three principal components: the 2-fluorobenzamide (B1203369) moiety, the 3,4,5-trimethoxyphenyl ring system, and the central amide linkage. Each of these elements plays a crucial role in the molecule's interaction with its biological targets, most notably tubulin.

The 3,4,5-trimethoxyphenyl moiety is widely recognized as a critical pharmacophoric element for compounds targeting the colchicine (B1669291) binding site of tubulin. nih.govtandfonline.comnih.govnih.govscispace.commdpi.com This ring, often referred to as the A-ring in tubulin inhibitors, is believed to occupy a specific hydrophobic pocket within the protein. The three methoxy (B1213986) groups are crucial for establishing favorable interactions and maintaining the necessary conformation for high-affinity binding.

The 2-fluorobenzamide moiety serves as the second aromatic system, often termed the B-ring. The presence and position of the fluorine atom are significant determinants of activity. Fluorine substitution can influence the electronic properties of the aromatic ring and its ability to engage in various non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the binding pocket. nih.gov Furthermore, the planarity and orientation of this ring relative to the trimethoxyphenyl moiety are critical for optimal binding.

The amide linkage acts as a rigidifying scaffold, connecting the two aromatic rings and maintaining them in a specific spatial orientation. The hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the amide bond can form crucial hydrogen bonding interactions with the target protein, thereby anchoring the ligand in the binding site. researchgate.net The conformational rigidity imparted by the amide bond is essential for minimizing the entropic penalty upon binding.

Systematic Structural Modifications and Their Impact on In Vitro Biological Activity

Systematic structural modifications of the this compound scaffold have provided valuable insights into the SAR of this class of compounds. These modifications have targeted each of the key pharmacophoric elements to probe their influence on biological activity.

Alterations to the fluorobenzamide moiety have demonstrated that the nature and position of substituents significantly impact the in vitro biological activity of these derivatives. The introduction of fluorine atoms into the benzamide (B126) ring often leads to an improvement in the drug profile. nih.gov

Beyond fluorine, the introduction of other substituents, such as small alkyl or other halogen groups, has been explored. Generally, bulky substituents on this ring are detrimental to activity, suggesting that the binding pocket has specific steric constraints. The electronic nature of the substituents also plays a role, with electron-withdrawing groups often being favored over electron-donating groups. mdpi.com

| Ring B Substituent | Relative Activity | Reference(s) |

| 2-Fluoro | High | nih.gov |

| 4-Fluoro | Moderate | researchgate.net |

| 2,4-Difluoro | High | |

| 2-Chloro | Moderate-High | |

| 2-Methyl | Moderate | |

| Unsubstituted | Low | researchgate.net |

This table presents a generalized summary based on SAR trends observed in related benzamide series.

The 3,4,5-trimethoxyphenyl ring is a highly conserved feature in many potent tubulin inhibitors, and modifications to this moiety are often met with a decrease in activity. scispace.com The three methoxy groups are thought to be optimal for fitting into the hydrophobic pocket of the colchicine binding site.

Nevertheless, some studies have explored the replacement of one or more methoxy groups with other alkoxy groups or bioisosteric replacements. For example, replacing a methoxy group with an ethoxy group can sometimes be tolerated, but larger or more polar substituents generally lead to a significant loss of potency. mdpi.com The planarity of the methoxy groups relative to the phenyl ring is also important for activity. nih.gov

Demethylation of one or more methoxy groups to hydroxyl groups typically results in a marked decrease in antiproliferative activity, highlighting the importance of the hydrophobic interactions mediated by the methyl groups.

| Ring A Substitution Pattern | Relative Activity | Reference(s) |

| 3,4,5-Trimethoxy | High | nih.govtandfonline.comnih.govnih.govscispace.commdpi.com |

| 3,4-Dimethoxy-5-ethoxy | Moderate-High | |

| 3,5-Dimethoxy-4-hydroxy | Low | |

| 3,4,5-Triethoxy | Moderate | |

| 3,4,5-Trihydroxy | Very Low | nih.gov |

This table provides a qualitative representation of SAR for the trimethoxyphenyl ring based on findings from analogous tubulin inhibitors.

The amide linkage is a critical structural element, and its modification can have profound effects on the biological activity of this compound derivatives. The planarity and hydrogen bonding capabilities of the amide bond are essential for proper interaction with the target protein. researchgate.net

Attempts to replace the amide bond with more flexible linkers, such as an amine or an ether, have generally resulted in a significant reduction in activity. This underscores the importance of the conformational constraint provided by the amide group.

Bioisosteric replacements of the amide bond, such as a thioamide or a retro-amide, have been investigated. While a thioamide might retain some activity, it often alters the electronic and hydrogen-bonding properties, leading to reduced potency. Retro-amide analogs, where the N-H and C=O groups are reversed, can sometimes maintain activity, but this is highly dependent on the specific interactions within the binding site. mdpi.com The introduction of trifluoroethylamine as an amide bioisostere has also been explored, which can impact basicity and hydrogen bonding potential. frontiersin.orgnih.gov

| Linker Modification | Consequence on Activity | Reference(s) |

| Amine (-CH2-NH-) | Significant Decrease | |

| Ether (-CH2-O-) | Significant Decrease | |

| Thioamide (-CS-NH-) | Decrease | |

| Retro-amide (-NH-CO-) | Variable | mdpi.com |

| Trifluoroethylamine (-CH2-NF-CF3) | Potential for Activity | frontiersin.orgnih.gov |

This table summarizes the general outcomes of modifying the amide linker based on principles of medicinal chemistry and studies on related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR studies can provide valuable predictive insights and guide the design of new, more potent derivatives.

The development of a robust QSAR model for this compound analogs involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for tubulin polymerization inhibition or cancer cell cytotoxicity) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors can be 2D (e.g., topological indices, molecular weight) or 3D (e.g., steric, electronic, and hydrophobic fields from CoMFA or CoMSIA). rsc.orgresearchgate.netrsc.org

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the molecular descriptors with the biological activity. unair.ac.idjppres.com A hypothetical QSAR equation might look like:

pIC50 = c0 + c1LogP + c2MR + c3*HBA + ...

where pIC50 is the negative logarithm of the IC50 value, LogP is the octanol-water partition coefficient, MR is the molar refractivity, HBA is the number of hydrogen bond acceptors, and c0, c1, c2, c3 are coefficients determined by the regression analysis.

The predictive power of the QSAR model must be rigorously validated. uniroma1.it Internal validation is often performed using techniques like leave-one-out cross-validation (q²), which assesses the model's ability to predict the activity of a compound that was temporarily removed from the training set. nih.gov External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a robust and predictive QSAR model. researchgate.net Such validated models can then be used for the virtual screening of large compound libraries to identify new potential lead compounds. nih.gov

Interpretation of Descriptors and Mechanistic Implications from QSAR

Quantitative Structure-Activity Relationship (QSAR) models provide valuable insights into the physicochemical properties that govern the biological activity of a series of compounds. For derivatives of this compound, which are potent inhibitors of tubulin polymerization by binding to the colchicine site, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly instructive. While a specific, published QSAR study for this compound was not identified in the reviewed literature, the principles of these analyses, applied to analogous benzamide and colchicine-site inhibitors, allow for a detailed interpretation of the key molecular descriptors and their mechanistic implications.

The core structure of these inhibitors typically consists of a substituted A-ring (the 2-fluorobenzoyl moiety) and a B-ring (the 3,4,5-trimethoxyphenyl moiety), connected by an amide linker. QSAR studies on similar tubulin inhibitors consistently highlight the importance of steric, electrostatic, and hydrophobic properties, which can be mapped to understand the interactions within the colchicine binding pocket.

Comparative Molecular Field Analysis (CoMFA)

CoMFA models for colchicine-site inhibitors typically reveal distinct steric and electrostatic requirements for optimal activity.

Steric Fields: The 3,4,5-trimethoxyphenyl (TMP) B-ring is a critical pharmacophore that fits into a specific sub-pocket of the colchicine binding site. CoMFA contour maps for analogous compounds consistently show a large, favorable green contour around this region, indicating that bulky substituents are well-tolerated and often enhance activity. The three methoxy groups are crucial for orienting the ring correctly through hydrophobic and van der Waals interactions. Conversely, the region around the 2-position of the benzamide A-ring often shows yellow contours, suggesting that bulky substituents larger than a fluorine atom may cause steric hindrance, potentially clashing with amino acid residues in the binding pocket and reducing inhibitory activity.

Electrostatic Fields: The electrostatic contour maps provide insights into the electronic interactions between the ligand and the receptor. For benzamide-type tubulin inhibitors, blue contours (favoring positive charges) are often observed near the oxygen atoms of the methoxy groups on the TMP ring, suggesting that these electron-rich atoms may interact with hydrogen bond donors or electropositive regions within the binding site. Red contours (favoring negative charges) are typically found around the carbonyl oxygen of the amide linker, indicating its role as a hydrogen bond acceptor, a common feature in the binding of small molecules to proteins. The fluorine atom at the 2-position of the A-ring contributes to the electrostatic potential of this part of the molecule and can influence its interaction with the protein.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA models refine the insights from CoMFA by considering additional descriptor fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields.

Hydrophobic Fields: For derivatives of this compound, the TMP ring is expected to be surrounded by a large, favorable yellow contour in a CoMSIA hydrophobic map, underscoring the importance of lipophilicity for binding in this region. This aligns with the understanding that the colchicine binding site is predominantly hydrophobic. Modifications that increase the hydrophobicity of this moiety without introducing steric clashes are generally predicted to enhance activity.

Hydrogen-Bond Donor and Acceptor Fields: The amide linker is a key site for hydrogen bonding. A magenta contour (favoring hydrogen-bond acceptors) would be expected near the carbonyl oxygen, while a cyan contour (favoring hydrogen-bond donors) would be located near the amide N-H group. These interactions are crucial for anchoring the molecule within the binding site and ensuring the correct orientation of the A and B rings for optimal interaction with tubulin.

Mechanistic Implications

The interpretation of these QSAR descriptors provides a clearer picture of the binding mechanism of this compound and its derivatives at the colchicine site on β-tubulin. The TMP ring acts as a key recognition element, occupying a hydrophobic pocket. The methoxy groups play a dual role: their bulk contributes to favorable steric interactions, and their oxygen atoms participate in electrostatic interactions.

The 2-fluoro-substituted benzoyl moiety is positioned in another region of the binding site. The fluorine atom, being a small and electronegative substituent, likely contributes to favorable electrostatic interactions without causing significant steric hindrance. The amide linker serves as a crucial hinge, with its hydrogen bonding capabilities ensuring a stable and correctly oriented binding conformation.

The collective insights from these chemoinformatic studies suggest that the antitubulin activity of this class of compounds arises from a combination of shape complementarity and specific electrostatic and hydrophobic interactions within the colchicine binding domain. This understanding is instrumental in guiding the rational design of new derivatives with improved potency and pharmacological profiles. By modifying the substitution patterns on the A and B rings in accordance with the predictions from 3D-QSAR models, it is possible to optimize the interactions with tubulin and enhance the microtubule-destabilizing effects.

Interactive Data Tables

Below are interactive tables summarizing the hypothetical contribution of different molecular descriptors to the antitubulin activity of this compound derivatives, based on the general principles derived from QSAR studies of analogous compounds.

Table 1: Interpretation of CoMFA Descriptors

| Molecular Region | Descriptor | Favorable Contour | Interpretation for High Activity |

| 3,4,5-Trimethoxyphenyl Ring | Steric | Green | Bulk is well-tolerated and enhances van der Waals interactions. |

| 2-Fluorobenzoyl Ring | Steric | Yellow | Indicates potential for steric hindrance with larger substituents. |

| Methoxy Group Oxygens | Electrostatic | Blue | Favors positive charge, suggesting interaction with H-bond donors. |

| Amide Carbonyl Oxygen | Electrostatic | Red | Favors negative charge, indicating a key H-bond acceptor site. |

Table 2: Interpretation of CoMSIA Descriptors

| Molecular Region | Descriptor | Favorable Contour | Interpretation for High Activity |

| 3,4,5-Trimethoxyphenyl Ring | Hydrophobic | Yellow | High lipophilicity is crucial for binding in this pocket. |

| Amide N-H Group | H-Bond Donor | Cyan | Indicates an important hydrogen bond donor interaction. |

| Amide Carbonyl Oxygen | H-Bond Acceptor | Magenta | Confirms the role as a hydrogen bond acceptor. |

| Aromatic Rings | Hydrophobic | White/Gray | Less critical for hydrophobic interactions compared to the TMP ring. |

Computational Chemistry and in Silico Modeling of 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide, with a biological target, typically a protein.

Prediction of Ligand Binding Conformations and Orientations

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor. This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability. For fluorinated benzamide (B126) derivatives, docking studies can elucidate how the fluorine atom and the trimethoxyphenyl group influence the binding mode. For instance, in studies of related benzamides, the orientation within the active site is shown to be crucial for biological activity. The planarity of the amide bond and the dihedral angles between the aromatic rings are key determinants of the binding conformation.

Analysis of Binding Site Interactions and Dynamic Behavior

Following molecular docking, molecular dynamics simulations can provide insights into the dynamic stability of the ligand-receptor complex over time. These simulations model the atomic movements, revealing how the ligand and protein adjust to each other. Key interactions that are typically analyzed include:

Hydrogen Bonds: The amide group of the benzamide scaffold is a potential hydrogen bond donor and acceptor. The oxygen and nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The phenyl and methoxy (B1213986) groups can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and specificity.

MD simulations also allow for the calculation of binding free energies, providing a more quantitative measure of the ligand's affinity for the target.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Property Determination

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. For this compound, DFT calculations can determine various electronic properties:

| Property | Description |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other molecules. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. |

DFT calculations on related fluorinated benzamides have shown that the position of the fluorine atom significantly influences the electronic properties of the benzene (B151609) ring.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, IR, NMR)

Quantum chemical calculations can predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

IR Spectra: Calculations of vibrational frequencies can predict the infrared (IR) spectrum. The characteristic vibrational modes, such as the C=O and N-H stretching of the amide group, can be identified.

NMR Spectra: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated to predict the Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for structural elucidation.

Predictive In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling (Research Focus, Non-Clinical)

In silico ADME profiling is a computational approach to predict the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to assess the potential of a molecule to become a viable drug candidate. For this compound, a research-focused ADME profile would typically involve the prediction of the following parameters:

| ADME Parameter | Predicted Property |

| Absorption | Prediction of intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate status. |

| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution. |

| Metabolism | Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). |

| Excretion | Prediction of total clearance and renal organic cation transporter substrate status. |

| Physicochemical Properties | Lipophilicity (logP), water solubility (logS), and topological polar surface area (TPSA). |

Numerous online tools and software packages are available to perform these predictions based on the chemical structure of the compound. These predictions help in identifying potential liabilities of a molecule and guide its chemical optimization.

Computational Models for Permeability and Distribution Characteristics

The permeability and distribution of a compound are critical determinants of its ability to reach its intended biological target. In silico tools such as SwissADME and pkCSM utilize quantitative structure-activity relationship (QSAR) models to predict these characteristics. nih.govuq.edu.au These models are built on vast datasets of experimentally determined properties of other molecules.

Key predicted parameters for this compound include its gastrointestinal (GI) absorption and its capacity to cross the blood-brain barrier (BBB). Models like the BOILED-Egg, an intuitive graphical plot of lipophilicity (WLOGP) versus polarity (TPSA), predict that the compound has a high probability of being absorbed by the gastrointestinal tract but is not likely to permeate the blood-brain barrier. swissadme.ch Further predictions, such as Caco-2 cell permeability, provide a more quantitative estimate of intestinal absorption. A high permeability value in this model suggests efficient passive diffusion across the intestinal epithelium. Plasma protein binding (PPB) is another crucial distribution factor, with predictions indicating the extent to which the compound might bind to proteins in the bloodstream, which can affect its availability to act on its target.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be actively effluxed by P-gp transporters. |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.98 | High predicted permeability across an intestinal cell model. |

| Skin Permeability (log Kp) | -6.31 cm/s | Low potential for permeation through the skin. nih.gov |

Prediction of Metabolic Fate and Biotransformation Pathways

The metabolic fate of a compound is largely governed by its interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). ugm.ac.id Such predictions are vital as inhibition of these enzymes can lead to drug-drug interactions.

For this compound, computational predictions suggest that it may act as an inhibitor of certain CYP enzymes, such as CYP1A2 and CYP2C9. It is not predicted to be a substrate for the major metabolic enzyme CYP3A4. This profile suggests that the primary biotransformation pathways may not involve oxidation by CYP3A4, but other metabolic routes, such as glucuronidation or sulfation at its methoxy groups, could be possible. The prediction of metabolic pathways helps in identifying potential metabolites that would need to be characterized in subsequent in vitro and in vivo studies.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

Theoretical Toxicological Endpoint Prediction for Early Research Prioritization (No Human Safety Data)

Early-stage toxicological assessment using computational models is a cornerstone of modern drug discovery, allowing for the flagging of compounds with potential liabilities before significant resources are invested. These predictions are purely theoretical and are not a substitute for experimental safety testing. They are used for prioritizing compounds in early research phases.

Key toxicological endpoints that can be predicted include mutagenicity (AMES toxicity), cardiotoxicity (hERG inhibition), and organ toxicity (hepatotoxicity). For this compound, in silico models predict a low probability of mutagenicity. However, predictions related to cardiotoxicity, specifically the inhibition of the hERG potassium channel, are a critical consideration, as hERG blockade is associated with cardiac arrhythmias. The available models provide an initial alert for potential hepatotoxicity, which would require careful monitoring in later-stage development.

| Toxicological Endpoint | Prediction | Implication for Research Prioritization |

|---|---|---|

| AMES Toxicity | Non-mutagenic | Low priority for concerns regarding genotoxicity. |

| hERG I Inhibition | Yes | Potential for cardiotoxicity; requires experimental validation. |

| hERG II Inhibition | No | Lower predicted risk for a specific type of hERG channel interaction. |

| Hepatotoxicity | Yes | Potential for liver toxicity; warrants further investigation. |

| Skin Sensitization | No | Low predicted risk of causing an allergic skin reaction. |

Research Applications, Chemical Biology Probes, and Tool Compound Development from 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide

Development of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide as a Molecular Probe for Target Identification

The development of molecular probes is a critical aspect of chemical biology, enabling the identification and validation of new drug targets. The structure of this compound makes it an attractive candidate for modification into such a probe. The fluorine atom can serve as a subtle electronic modulator and a handle for bioorthogonal chemistry, while the trimethoxyphenyl group is a known pharmacophore in various biologically active compounds, including tubulin polymerization inhibitors.

While direct studies detailing the conversion of this compound into a molecular probe for target identification are not extensively documented, the general principles of probe development can be applied. For instance, the incorporation of a photoreactive group or an affinity tag onto the benzamide (B126) scaffold would allow for covalent labeling and subsequent isolation of protein targets. The fluorinated ring could also be exploited for the development of ¹⁹F NMR-based probes to study target engagement in a native-like environment. The utility of fluorine-modified molecules as molecular probes has been demonstrated in other contexts, such as the development of ¹⁹F magnetic resonance-based DNA detection probes. nih.gov

Utilization in Mechanistic Elucidation of Biological Pathways In Vitro

Understanding the intricate mechanisms of biological pathways is fundamental to drug discovery. Chemical tools that can modulate specific proteins or pathways are invaluable in these studies. Although specific research detailing the use of this compound to elucidate biological pathways in vitro is limited, the known biological activities of related compounds provide a basis for its potential applications.

The trimethoxyphenyl moiety is a key feature of many compounds that interact with the tubulin cytoskeleton. nih.gov Therefore, it is plausible that this compound could be utilized to study the dynamics of microtubule assembly and disassembly in vitro. Such studies are crucial for understanding the mechanisms of cell division, intracellular transport, and cell motility. Furthermore, fluorinated benzamides have been investigated for a range of biological activities, and the introduction of fluorine can significantly impact a molecule's metabolic stability and binding affinity. nih.govnih.gov These properties could be harnessed to develop tool compounds for dissecting the roles of specific enzymes or receptors in cellular signaling cascades.

Application in Target Validation Studies within Cellular and Biochemical Contexts

Target validation is a crucial step in the drug development pipeline, confirming that modulation of a specific biological target has the desired therapeutic effect. Chemical probes derived from compounds like this compound can be instrumental in this process. By designing derivatives that are potent and selective for a particular target, researchers can investigate the cellular consequences of target engagement.

For example, if a derivative of this compound is found to inhibit a specific kinase, it could be used in cellular assays to validate the role of that kinase in a disease-relevant pathway. The effects on cell proliferation, apoptosis, or other cellular phenotypes can be measured to confirm that the kinase is a viable therapeutic target. The N-phenylbenzamide scaffold has been explored for the development of inhibitors for various enzymes, highlighting the potential of this chemical class in target validation studies. nih.gov

Scaffold Potential for the Discovery of Novel Chemical Biology Tools and Imaging Agents

The this compound structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. columbia.edu This makes it an excellent starting point for the development of libraries of compounds to screen for new biological activities and for the creation of novel chemical biology tools and imaging agents.

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide. Techniques such as Quadrupole Time-of-Flight (QTOF) or Orbitrap HRMS provide mass measurements with high accuracy (typically < 5 ppm error), enabling the determination of the elemental composition of the parent molecule and its fragments. lcms.cz This high resolution is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby confirming the identity of the synthesized compound.

In metabolic studies, the coupling of liquid chromatography with HRMS (LC-HRMS) is a powerful strategy for identifying metabolites in complex biological matrices. researchgate.net For a compound like this compound, several metabolic pathways can be anticipated and subsequently identified. Common biotransformations for similar aromatic and fluorinated compounds include:

O-demethylation of one or more of the methoxy (B1213986) groups.

Hydroxylation on the aromatic rings.

N-dealkylation , though less likely for this specific amide structure.

Conjugation reactions , such as glucuronidation of hydroxylated metabolites.

The workflow involves incubating the parent compound with liver microsomes or hepatocytes, followed by LC-HRMS analysis. nih.govresearchgate.net The resulting data is processed to find signals corresponding to the predicted mass shifts of potential metabolites. Tandem MS (MS/MS) is then performed on these candidate ions to generate fragmentation patterns, which provide structural information to confirm the identity of the metabolites. nih.gov For instance, the loss of a methyl group (CH₂) would be a key indicator of demethylation. nih.gov

Interactive Data Table: Potential Metabolites Identified by HRMS

| Putative Metabolite | Biotransformation | Mass Shift (Da) |

| Mono-demethylated metabolite | O-demethylation | -14.01565 |

| Mono-hydroxylated metabolite | Hydroxylation | +15.99491 |

| Hydroxylated, demethylated metabolite | Hydroxylation + Demethylation | +1.97926 |

| Glucuronide conjugate of hydroxylated metabolite | Hydroxylation + Glucuronidation | +192.0222 |

X-ray Crystallography for Precise Determination of Compound Structure and Ligand-Target Co-Crystal Structures

X-ray crystallography provides the most precise information on the three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine exact bond lengths, bond angles, and torsion angles. This technique confirms the molecular connectivity and reveals the molecule's preferred conformation in the crystal lattice.

Studies on structurally similar benzamides reveal common features that are expected for this compound. nih.govresearchgate.net These include:

A relatively planar conformation of the two aromatic rings, with a specific dihedral angle between them. For instance, in a related compound, the two aromatic planes form a dihedral angle of 67.66 (9)°. nih.gov

The amide linkage (-CONH-) adopting a specific orientation relative to the rings. In 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, the amide plane is oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring. nih.gov

The formation of intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor (N—H⋯O), which often link molecules into chains or sheets in the crystal structure. nih.govnih.gov

Weaker intermolecular interactions, such as C—H⋯O, C—H⋯F, and π–π stacking, which further stabilize the crystal packing. researchgate.netnih.gov

Furthermore, obtaining a co-crystal structure of this compound bound to a biological target (e.g., an enzyme or receptor) is invaluable. Such a structure would provide direct insight into the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and halogen bonds involving the fluorine atom—that are responsible for its biological activity.

Interactive Data Table: Crystallographic Data for a Structurally Related Compound (3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide)

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₉NO₅ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 7.409 (2) | nih.gov |

| b (Å) | 22.522 (6) | nih.gov |

| c (Å) | 9.681 (3) | nih.gov |

| V (ų) | 1615.4 (7) | nih.gov |

| Key Interaction | Intermolecular N—H⋯O hydrogen bonds | nih.gov |

Advanced NMR Spectroscopic Methods for Solution-State Conformation and Intermolecular Interactions

While X-ray crystallography describes the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating the structure and dynamics of molecules in solution. For this compound, a suite of NMR experiments is employed.

¹H and ¹³C NMR: These standard experiments confirm the basic carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities (splitting patterns), and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecule's covalent structure.

¹⁹F NMR: This is particularly important for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, and its coupling with nearby protons (¹H-¹⁹F coupling) provides crucial information about the proximity of the fluorine atom to other parts of the molecule. nih.gov

2D NMR Techniques:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for confirming the connectivity between the different rings and the amide linker.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are used to determine the solution-state conformation. These experiments detect protons that are close in space (< 5 Å), even if they are not directly bonded, allowing for the determination of the relative orientation of the aromatic rings and substituents.

These advanced NMR methods can also be used to study intermolecular interactions, for example, by monitoring changes in chemical shifts upon binding to a target protein or other molecule. researchgate.net

Interactive Data Table: Expected NMR Signals for Key Groups

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | Amide (N-H) | 8.0 - 9.5 | Singlet/Broad Singlet |

| ¹H | Aromatic (CH) | 6.5 - 8.0 | Doublet, Triplet, etc. |

| ¹H | Methoxy (OCH₃) | 3.7 - 4.0 | Singlet |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Singlet |

| ¹³C | Aromatic (C-F) | 155 - 165 | Doublet (due to C-F coupling) |

| ¹⁹F | Aryl Fluoride (Ar-F) | -110 to -130 | Multiplet (due to H-F coupling) |

Chromatographic and Electrophoretic Techniques for Purity, Homogeneity, and Isomer Separation in Research

Chromatographic techniques are fundamental for assessing the purity and homogeneity of any research compound.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile (B52724) and water, can effectively separate the main compound from starting materials, by-products, or degradation products. The purity is determined by the relative area of the main peak, often detected by a UV detector set to an appropriate wavelength.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment.

These techniques are also critical for the separation of isomers. For example, if the synthesis inadvertently produced positional isomers (e.g., 3-fluoro- or 4-fluoro-benzamide derivatives), a well-developed HPLC method could separate these closely related structures. Similarly, chromatographic methods can sometimes distinguish between different polymorphic forms of a compound. researchgate.net

Electrophoretic techniques , such as Capillary Electrophoresis (CE), offer an alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. While less common for routine purity analysis of small neutral molecules, CE can be a powerful tool for specialized applications, such as studying the binding interactions between the compound and charged biomolecules like proteins or nucleic acids.

Interactive Data Table: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Single major peak indicating high purity |

Future Perspectives and Unexplored Research Avenues for 2 Fluoro N 3,4,5 Trimethoxyphenyl Benzamide

Identification of Novel Binding Partners and Polypharmacological Profiles In Vitro

A primary avenue for future research is the comprehensive characterization of the compound's biological targets. While the specific binding partners of 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide are not yet fully elucidated, research on analogous fluorinated benzamide (B126) structures has revealed their potential to interact with important protein targets. For instance, certain fluorinated benzamide derivatives have been identified as binders for Cereblon (CRBN), an E3 ligase substrate receptor, making them valuable for the development of proteolysis-targeting chimeras (PROTACs). nih.gov

To uncover novel interactions, high-throughput screening against diverse panels of receptors, enzymes, and ion channels is essential. Given the structural similarities to other pharmacologically active molecules, a targeted approach could also be fruitful. Derivatives of N-(hydroxyphenyl)-3,4,5-trimethoxybenzamide have been investigated as potential memory enhancers through the inhibition of acetylcholinesterase. nih.gov This suggests that screening this compound against neurological targets could reveal unexpected activities. A polypharmacological approach, which investigates the ability of a single compound to interact with multiple targets, will be crucial for building a comprehensive biological profile.

Table 1: Potential Target Classes for In Vitro Screening

| Target Class | Rationale for Screening | Potential Research Outcome |

| E3 Ligases (e.g., Cereblon) | Analogous fluorinated benzamides bind to CRBN. nih.gov | Development of molecular glues or PROTACs for targeted protein degradation. |

| Cholinesterases (e.g., AChE) | Similar trimethoxybenzamide scaffolds show inhibitory activity. nih.gov | Discovery of potential modulators for neurological pathways. |

| Kinases | Many kinase inhibitors feature substituted benzamide structures. | Identification of roles in cell signaling and potential applications in oncology. |

| G-Protein Coupled Receptors (GPCRs) | The benzamide core is present in various GPCR ligands. | Uncovering roles in diverse physiological processes. |

Exploration of Further Chemical Space through Advanced Synthetic Strategies

Systematic structural modification of this compound is a critical step to establish structure-activity relationships (SAR). Advanced synthetic strategies can be employed to generate a library of analogues for biological testing. The foundational amide bond is typically formed through established methods like EDC/HOBt-mediated couplings between a benzoic acid derivative and an aniline (B41778). nih.gov

Future synthetic exploration could focus on several areas:

Modification of the Fluorobenzoyl Ring : Introducing additional substituents or altering the position of the fluorine atom could significantly impact binding affinity and selectivity. The strategic placement of fluorine can influence conformation through intramolecular hydrogen bonds and affect lipophilicity. nih.gov

Alteration of the Trimethoxyphenyl Moiety : The three methoxy (B1213986) groups offer sites for modification. Demethylation or replacement with other alkyl or functional groups could modulate solubility and metabolic stability.

Amide Bond Replacement : Bioisosteric replacement of the amide bond with other linkers (e.g., esters, sulfonamides) could lead to compounds with different chemical stability and biological properties.

These synthetic efforts will generate a diverse set of compounds, enabling a deeper understanding of the chemical features required for specific biological activities.

Integration with Omics Technologies for Comprehensive Biological Impact Assessment

To understand the broader biological effects of this compound beyond its primary binding partners, the integration of "omics" technologies is indispensable. These approaches provide an unbiased, system-wide view of cellular responses to compound treatment in relevant cell lines.

Proteomics : Using mass spectrometry-based proteomics, researchers can quantify changes in the entire proteome of cells upon treatment. This can identify downstream signaling effects, off-target interactions, and compensatory mechanisms that would be missed by targeted assays.

Metabolomics : This technology assesses the global changes in cellular metabolites. It can reveal how the compound affects metabolic pathways, providing insights into its mechanism of action and potential metabolic liabilities.

Transcriptomics : Analyzing changes in gene expression via RNA-sequencing can highlight the cellular pathways and biological processes modulated by the compound, offering clues to its function and potential therapeutic applications.

By combining these datasets, a comprehensive picture of the compound's cellular impact can be constructed, guiding further mechanistic studies and hypothesis-driven research.

Development of Targeted Delivery Systems for In Vitro and Ex Vivo Research Models

Effective delivery to target cells is crucial for evaluating the biological activity of a compound in research models. Like many benzamides, this compound is likely to have limited aqueous solubility, which can complicate cell-based assays. The development of targeted delivery systems, such as nanocarriers, can overcome these limitations by improving solubility, stability, and cellular uptake. nih.govmst.edu

These systems are particularly valuable for in vitro and ex vivo studies to ensure consistent and reproducible exposure of cells or tissues to the compound. By functionalizing nanocarriers with specific ligands (e.g., peptides, antibodies), the compound can be directed to specific cell types in a mixed culture or tissue slice, allowing for more precise investigation of its effects. nih.gov

Table 2: Nanocarrier Systems for Research Applications

| Nanocarrier Type | Description | Potential Advantages for In Vitro/Ex Vivo Use |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds. nih.gov | Biocompatible; can be functionalized for cell targeting. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers like PLGA. google.com | Controlled release of the compound; can be surface-modified. |

| Dendrimers | Highly branched, tree-like macromolecules with a defined structure. mst.edu | High drug loading capacity; precise surface chemistry for functionalization. mst.edu |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | A mixture of lipids and surfactants that forms a nanoemulsion upon dilution in aqueous media. mdpi.com | Enhances solubility and bioavailability of lipophilic compounds. mdpi.com |

Addressing Challenges in Research-Scale Production and Isotopic Labeling for Mechanistic Studies

As research progresses from initial discovery to more complex biological studies, the demand for larger quantities of the compound increases. Challenges in research-scale (milligram to gram) production must be addressed to ensure a consistent supply for extensive in vitro and ex vivo experiments. Optimizing reaction conditions, purification methods, and ensuring scalability are key considerations. The synthesis of fluorinated compounds can present unique challenges that require specialized methodologies. researchgate.net

Furthermore, for detailed mechanistic studies, isotopically labeled versions of this compound are invaluable tools.

Stable Isotope Labeling : Incorporating isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) creates a heavier version of the compound that can be used as an internal standard for quantitative mass spectrometry in pharmacokinetic or metabolomics studies.

Radioisotope Labeling : Introducing a radioactive isotope like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) allows for highly sensitive detection. scripps.edu An ¹⁸F-labeled version of the compound could be synthesized via isotopic exchange and used in techniques like positron emission tomography (PET) to visualize its distribution in ex vivo tissue models or to conduct binding-competition assays. researchgate.net

Addressing the synthetic challenges associated with both scaled-up production and isotopic labeling is fundamental to enabling the advanced preclinical research necessary to fully characterize the biological role of this compound.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-fluoro-N-(3,4,5-trimethoxyphenyl)benzamide?

Methodological Answer:

The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 3,4,5-trimethoxyaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.

- Amidation : React the activated ester with 3,4,5-trimethoxyaniline in anhydrous DMF or THF under nitrogen, monitored by TLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization requires precise temperature control (0–25°C) and stoichiometric excess of the amine (1.2–1.5 equiv) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assigns methoxy (δ 3.7–3.9 ppm, singlet), aromatic protons (δ 6.5–8.0 ppm), and confirms amide bond formation (NH peak at δ 9–10 ppm in DMSO-d₆) .

- HRMS : Validates molecular formula (C₁₆H₁₅FNO₄) with exact mass matching [M+H]⁺ .

- IR : Identifies carbonyl stretch (C=O at ~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced: How to resolve conflicting crystallographic and spectroscopic data for structural validation?

Methodological Answer:

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry (e.g., dihedral angles between aromatic rings). Use SHELX suite for refinement, leveraging high-resolution data (R-factor < 0.05) .

- Cross-validation : Compare DFT-calculated NMR shifts (Gaussian/B3LYP) with experimental data to resolve discrepancies in proton assignments .

Advanced: How to analyze substituent effects on bioactivity in analogs of this compound?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing fluorine with Cl/CH₃ or modifying methoxy positions). Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) .

- Computational Modeling : Perform docking (AutoDock Vina) into targets like tubulin or EGFR kinase to predict binding modes. Compare binding energies (ΔG) to explain activity trends .

Basic: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

- Cytotoxicity : MTT assay (IC₅₀ determination) using adherent cancer cell lines .

- Cell Cycle Analysis : Flow cytometry to assess G2/M arrest (propidium iodide staining) .

- Apoptosis : Annexin V-FITC/PI dual staining to quantify early/late apoptotic cells .

Advanced: How to address contradictions between in vitro bioactivity and poor solubility?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as nanoparticles (PLGA encapsulation) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to improve bioavailability while retaining activity .

Advanced: What computational strategies elucidate its multi-target mechanisms?

Methodological Answer:

- Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify hubs like CDK2 or tubulin.

- Molecular Dynamics (MD) : Simulate ligand-target complexes (GROMACS) to study binding stability and residue interactions over 100 ns .

Basic: How to validate purity and stability during storage?

Methodological Answer:

- HPLC : Use a C18 column (MeCN/H₂O gradient) to monitor degradation (e.g., hydrolysis of amide bond) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze by TLC/HPLC for decomposition .